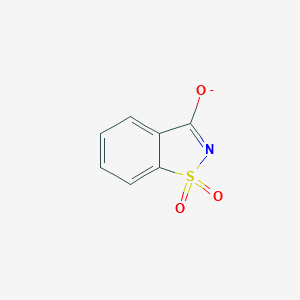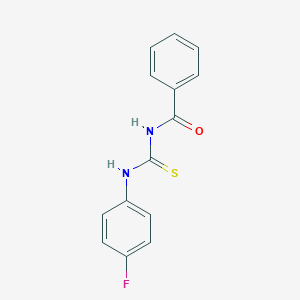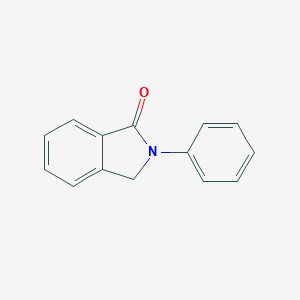![molecular formula C19H22N2O4S B185025 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone CAS No. 5937-06-4](/img/structure/B185025.png)
2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone, also known as PTPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTPE is a small molecule that acts as a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate various cellular processes.
作用機序
2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone acts as a competitive inhibitor of PTPs by binding to the catalytic site of the enzyme. This binding prevents the dephosphorylation of tyrosine residues on target proteins, leading to the inhibition of downstream signaling pathways. This compound has been shown to selectively inhibit several PTPs, including PTP1B, SHP-2, and TC-PTP.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth and induction of cell death, improvement of insulin sensitivity and glucose uptake, and modulation of immune responses. This compound has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in autoimmune disorders.
実験室実験の利点と制限
2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has several advantages for lab experiments, including its small size and potent inhibitory activity against PTPs. However, this compound has limited solubility in aqueous solutions, which may limit its use in certain experimental settings. Additionally, this compound may have off-target effects on other enzymes, which should be carefully considered in experimental design and interpretation of results.
将来の方向性
Future research on 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone should focus on further elucidating its mechanism of action and identifying its target proteins in various diseases. Additionally, the development of more soluble analogs of this compound may improve its efficacy and expand its potential therapeutic applications. Finally, the combination of this compound with other targeted therapies may enhance its efficacy and overcome potential resistance mechanisms.
合成法
The synthesis of 2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with piperazine to form 1-(4-chlorobenzyl)piperazine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form 1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-4-chlorobenzene. The final step involves the reaction of this intermediate with 2-phenoxyacetyl chloride to form this compound.
科学的研究の応用
2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and autoimmune disorders. This compound has been shown to inhibit the activity of PTPs, which are often overexpressed in cancer cells and contribute to their growth and survival. Inhibition of PTPs by this compound has been shown to induce cell death and inhibit tumor growth in preclinical models of cancer.
This compound has also been studied for its potential role in diabetes. PTPs play a critical role in insulin signaling, and inhibition of PTPs by this compound has been shown to improve insulin sensitivity and glucose uptake in preclinical models of diabetes.
特性
CAS番号 |
5937-06-4 |
|---|---|
分子式 |
C19H22N2O4S |
分子量 |
374.5 g/mol |
IUPAC名 |
1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C19H22N2O4S/c1-16-7-9-18(10-8-16)26(23,24)21-13-11-20(12-14-21)19(22)15-25-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
InChIキー |
HPNVPNBEQYGSPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



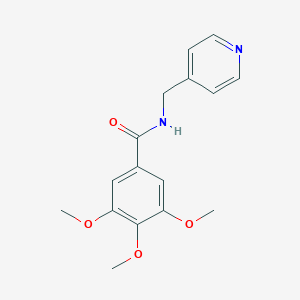
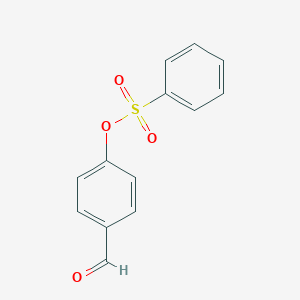

![(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B184949.png)

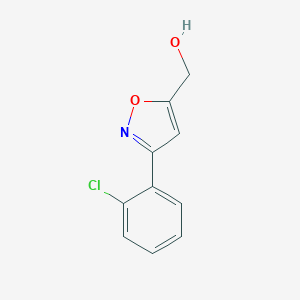
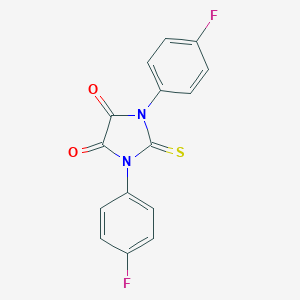
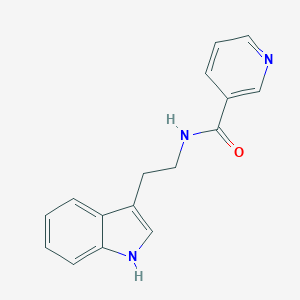
![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione](/img/structure/B184956.png)
![4-Chloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B184962.png)
![1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B184963.png)
